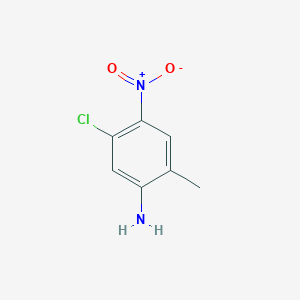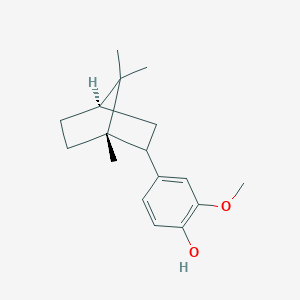
Aluminium--cobalt (1/1)
Descripción general
Descripción
Aluminium–cobalt (1/1) is an intermetallic compound consisting of aluminium and cobalt in a 1:1 ratio. This compound is part of the broader family of aluminium-cobalt alloys, which are known for their unique properties such as high strength, corrosion resistance, and thermal stability. These properties make aluminium–cobalt (1/1) an important material in various industrial applications, including aerospace, automotive, and electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium–cobalt (1/1) can be synthesized through various methods, including:
Stir Casting Method: This involves melting aluminium and cobalt together and stirring the molten mixture to ensure uniform distribution of cobalt particles within the aluminium matrix.
Chemical Co-precipitation: This method involves the simultaneous precipitation of aluminium and cobalt ions from a solution, followed by annealing to form the intermetallic compound.
Industrial Production Methods: In industrial settings, aluminium–cobalt (1/1) is typically produced using high-temperature alloying processes. The raw materials, aluminium and cobalt, are melted together in a furnace and then cast into ingots or other desired shapes. The alloy is then subjected to various heat treatments to enhance its mechanical properties.
Types of Reactions:
Oxidation: Aluminium–cobalt (1/1) can undergo oxidation reactions, forming aluminium oxide and cobalt oxide.
Reduction: The compound can be reduced back to its metallic form using reducing agents such as hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Other transition metals such as nickel or iron in a molten state.
Major Products Formed:
Oxidation: Aluminium oxide (Al₂O₃) and cobalt oxide (CoO).
Reduction: Metallic aluminium and cobalt.
Substitution: Alloys with altered compositions and properties.
Aplicaciones Científicas De Investigación
Aluminium–cobalt (1/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which aluminium–cobalt (1/1) exerts its effects is primarily through its electronic and structural properties. The compound’s high thermal stability and resistance to oxidation make it an effective material for high-temperature applications. Additionally, its unique electronic configuration allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Aluminium–nickel (1/1): Similar in structure but with different electronic properties, making it suitable for different catalytic applications.
Aluminium–iron (1/1): Known for its magnetic properties and used in different industrial applications.
Aluminium–silicon (1/1): Exhibits excellent thermal conductivity and is used in electronic applications.
Uniqueness of Aluminium–Cobalt (1/1): Aluminium–cobalt (1/1) stands out due to its unique combination of high strength, corrosion resistance, and thermal stability. These properties make it particularly valuable in high-performance applications where other similar compounds may not perform as well.
Propiedades
IUPAC Name |
aluminum;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXFHZSHLHFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53219-02-6, 12003-14-4 | |
| Record name | Cobalt alloy, base, Co 9.9-90,Al 9.8-90 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53219-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with cobalt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50721238 | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.91473 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11114-55-9, 12003-14-4 | |
| Record name | Aluminum alloy, nonbase, Al,Co | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11114-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



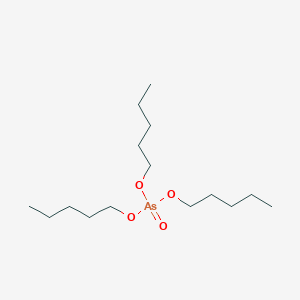



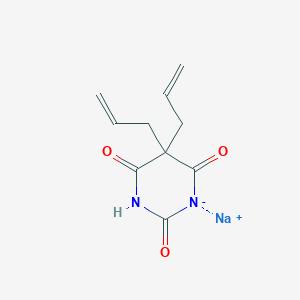

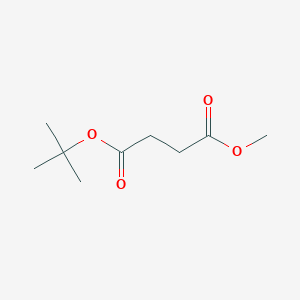

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

